6-(Cyclopropylamino)pyridazine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

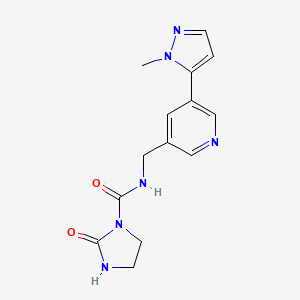

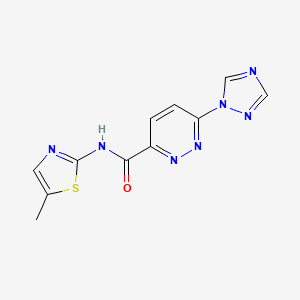

6-(Cyclopropylamino)pyridazine-3-carboxylic acid is a chemical compound with the molecular formula C8H9N3O2 . It has a molecular weight of 179.18 .

Molecular Structure Analysis

The molecular structure of 6-(Cyclopropylamino)pyridazine-3-carboxylic acid consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, attached to a carboxylic acid group and a cyclopropylamino group . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography or NMR spectroscopy.Applications De Recherche Scientifique

Chemical Synthesis and Medicinal Chemistry

6-(Cyclopropylamino)pyridazine-3-carboxylic acid and its derivatives play a crucial role in chemical synthesis and the development of pharmaceutical compounds. They serve as key intermediates or core structures in the synthesis of various heterocyclic compounds. For instance, derivatives of pyridazine, such as those obtained from cyclopropanes or cyclopropylamines, have been explored for their potential antibacterial activities and as candidates for medicinal chemistry applications. These compounds often exhibit significant biological activities, including antibacterial properties, highlighting their potential in drug discovery and development processes. The synthesis of novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives carrying the 3-cyclopropylaminomethyl-4-substituted-1-pyrrolidinyl group, for example, showed enhanced antibacterial activity against quinolone-resistant Gram-positive clinical isolates, demonstrating the importance of cyclopropylamine derivatives in the development of new antibacterial agents (Asahina, Takei, Kimura, & Fukuda, 2008).

Cycloaddition Reactions and Heterocyclic Chemistry

Cyclopropylamine derivatives also play a significant role in cycloaddition reactions, contributing to the synthesis of structurally diverse heterocyclic compounds. These reactions are essential for constructing complex molecular architectures found in many pharmaceuticals and biologically active molecules. For instance, the [3 + 3]-cycloaddition of donor-acceptor cyclopropanes with nitrile imines, generated in situ, provides a method to access tetrahydropyridazines, showcasing the utility of cyclopropylamine derivatives in facilitating novel synthetic routes to heterocyclic compounds (Garve, Petzold, Jones, & Werz, 2016).

Structural Studies and Crystallography

The structural characterization of cyclopropylamine derivatives, including 6-(Cyclopropylamino)pyridazine-3-carboxylic acid, is crucial for understanding their chemical behavior and potential applications. Crystallographic studies, for example, provide insights into the molecular conformations, intermolecular interactions, and potential for forming supramolecular assemblies. Such studies are foundational for designing compounds with desired properties, whether for pharmaceutical applications or materials science. The crystal structure analysis of related compounds can reveal intricate details about hydrogen bonding patterns and molecular packing, which are critical for drug design and the development of advanced materials (Gelbrich, Kahlenberg, Langes, & Griesser, 2013).

Safety and Hazards

The safety data sheet for a related compound, Pyridazine-3-carboxylic acid, indicates that it may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to handle the compound with appropriate personal protective equipment, and to use it only in a well-ventilated area . Specific safety data for 6-(Cyclopropylamino)pyridazine-3-carboxylic acid should be obtained from the supplier or manufacturer .

Propriétés

IUPAC Name |

6-(cyclopropylamino)pyridazine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c12-8(13)6-3-4-7(11-10-6)9-5-1-2-5/h3-5H,1-2H2,(H,9,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANWODQMHGQHWAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NN=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Cyclopropylamino)pyridazine-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-methoxybenzamide](/img/structure/B2645130.png)

![N-(4-Cyanothian-4-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B2645135.png)

![N-(3-acetylphenyl)-1-(benzo[d]isoxazol-3-yl)methanesulfonamide](/img/structure/B2645146.png)